molecular formula C15H19NO4 B139430 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid CAS No. 149353-95-7

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

Cat. No.: B139430
CAS No.: 149353-95-7
M. Wt: 277.31 g/mol
InChI Key: FOOWPXAXLKCQAE-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

    N-tert-butoxycarbonyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the carboxylic acid group.

    N-tert-butoxycarbonyl-isoquinoline: Similar protecting group but different core structure.

    N-tert-butoxycarbonyl-phenethylamine: Similar protecting group but different amine structure.

Uniqueness

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is unique due to the presence of both the Boc-protected amine and the carboxylic acid group. This dual functionality allows for versatile applications in synthetic chemistry, enabling the compound to serve as a key intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-7-6-10-4-5-11(13(17)18)8-12(10)9-16/h4-5,8H,6-7,9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOWPXAXLKCQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597169
Record name 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149353-95-7
Record name 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Lithium hydroxide monohydrate (5.8 g, 0.136 mol) dissolved in water (73 ml) was added to a solution of 2-tert-butyl 7-methyl-3,4-dihydroisoquinoline-2,7(1H)-dicarboxylate (7.9 g, 0.027 mol) in methanol (110 ml), and the mixture was stirred for 4 h. The solvent was removed in vacuo. Water and diethyl ether were added to the residue, and the phases were separated. The aqueous phase was adjusted to an acidic pH with dilute aqueous HCl solution and extracted with ethyl acetate. The organic phase was dried over magnesium sulfate, filtered and concentrated in vacuo. The resulting crude product was used directly in the following stage. Yield: 5.8 g (76%).
Name
Lithium hydroxide monohydrate
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
73 mL
Type
solvent
Reaction Step One
Name
2-tert-butyl 7-methyl-3,4-dihydroisoquinoline-2,7(1H)-dicarboxylate
Quantity
7.9 g
Type
reactant
Reaction Step Two

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